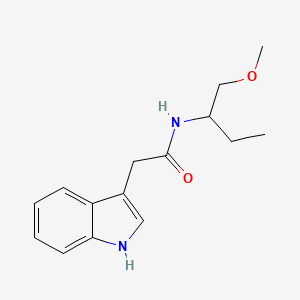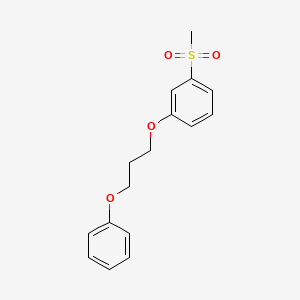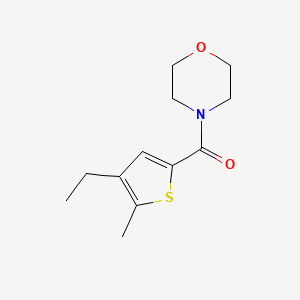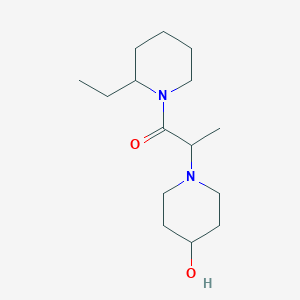![molecular formula C17H17N5O2 B7564666 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide, also known as MTMP, is a novel compound that has gained significant attention in scientific research. MTMP belongs to the class of tetrazole-containing compounds and has been found to exhibit promising biological activities.
作用機序
The exact mechanism of action of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is not fully understood. However, it has been suggested that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide inhibits the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide's ability to inhibit the production of prostaglandins may explain its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to exhibit potent cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells by activating caspase enzymes. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models. This suggests that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its toxicity and potential side effects.
将来の方向性
There are several future directions for 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide research. One potential direction is to investigate its potential as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its potential therapeutic applications in the treatment of inflammatory diseases should be explored further. Furthermore, the development of novel derivatives of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may lead to the discovery of more potent and selective compounds.
合成法
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide can be synthesized using a simple one-pot reaction between 2-bromoacetophenone, 3-aminophenyltetrazole, and methoxyamine hydrochloride. The reaction is carried out in the presence of potassium carbonate and acetonitrile as a solvent. The yield of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is high, and the purity can be improved using column chromatography.
科学的研究の応用
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown promising biological activities, making it a potential candidate for drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown potent cytotoxic effects against various cancer cell lines. Its ability to inhibit the growth of cancer cells makes it a promising candidate for anticancer drug development.
特性
IUPAC Name |
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-16(19-20-21-22)13-9-6-10-14(11-13)18-17(23)15(24-2)12-7-4-3-5-8-12/h3-11,15H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITAYJBNURBZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)

![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)




![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)